molecular formula C₂₀H₂₅NO₅ B1146766 6-(O-Carboxymethyl)oximinoestradiol CAS No. 55591-50-9

6-(O-Carboxymethyl)oximinoestradiol

Cat. No.: B1146766
CAS No.: 55591-50-9
M. Wt: 359.42
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Description

6-(O-Carboxymethyl)oximinoestradiol (E2-CMO) is a chemically modified derivative of 17β-estradiol (E2), featuring a carboxymethyl oxime group at the 6-position of the steroid backbone. This modification enables covalent conjugation to carrier proteins like bovine serum albumin (BSA), forming E2-BSA complexes widely used in immunoassays and membrane receptor studies . The conjugation preserves the steroidal structure while enhancing solubility and stability, making it ideal for applications requiring membrane-impermeable estrogen analogs . E2-BSA typically contains 33 molecules of E2 per BSA molecule, ensuring high avidity in antibody-based assays . Its utility spans radioimmunoassays (RIAs), fluorescent biosensors, and investigations into rapid, non-genomic estrogen signaling pathways .

Properties

CAS No.

55591-50-9

Molecular Formula

C₂₀H₂₅NO₅

Molecular Weight

359.42

Synonyms

[[[(17β)-3,17-Dihydroxyestra-1,3,5(10)-trien-7-ylidene]amino]oxy]-acetic Acid; 

Origin of Product

United States

Chemical Reactions Analysis

6-(O-Carboxymethyl)oximinoestradiol can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve the conversion of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Pharmaceuticals: It can be used in the development of drugs that target estrogen receptors, potentially offering therapeutic benefits in conditions like hormone replacement therapy and certain cancers.

    Chemical Research: The compound can be used as a reagent or intermediate in organic synthesis, helping to develop new chemical entities.

    Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

    Biomedical Research: The compound can be used in studies related to hormone function, receptor binding, and cellular signaling pathways.

    Environmental Science: It can be used in studies related to endocrine disruptors and their effects on wildlife and ecosystems.

Mechanism of Action

The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways. This interaction can result in various biological effects, such as changes in gene expression, cell proliferation, and differentiation. The molecular targets and pathways involved would depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of E2-CMO are best contextualized by comparing it to related steroid derivatives. Key compounds include carboxymethyl oxime-modified progesterone, testosterone, estrone, and estriol, as well as estradiol derivatives modified at alternative positions (e.g., 3- or 17-positions). Below is a detailed comparison:

Table 1: Comparative Analysis of 6-(O-Carboxymethyl)oximinoestradiol and Analogous Compounds

Compound Name Structural Modification Parent Compound Conjugate Key Applications Notable Properties
This compound (E2-CMO) C6 carboxymethyl oxime Estradiol BSA Immunoassays, membrane receptor studies Membrane-impermeable; 33 E2 molecules per BSA ; detection limit 2.1 nM
Progesterone-3-(O-carboxymethyl)oxime C3 carboxymethyl oxime Progesterone None/BSA Aptamer-based assays Targets progesterone-specific antibodies; used in competitive binding assays
Testosterone-3-(O-carboxymethyl)oxime C3 carboxymethyl oxime Testosterone None/BSA Immunoassays Cross-reactivity with testosterone antibodies; lower sensitivity vs. E2-CMO
6-Oxomestranol 6-(O-carboxymethyl)oxime C6 carboxymethyl oxime Mestranol None/BSA Contraceptive steroid RIA Modified for radioiodination; specificity for contraceptive steroid assays
Estrone-6-(O-carboxymethyl)oxime-BSA C6 carboxymethyl oxime Estrone BSA RIA Lower estrogenic potency than E2-CMO; sensitivity 7.8 pg/mL
Estradiol-17β-hemisuccinate C17 succinyl group Estradiol BSA Receptor binding studies Intracellular activity; unsuitable for membrane-specific studies
7-(O-Carboxymethyl)oximinoestradiol C7 carboxymethyl oxime Estradiol BSA Antibody specificity profiling Altered antibody recognition due to D-ring proximity

Key Findings from Comparative Studies

Positional Specificity :

  • C6 modifications (E2-CMO) minimize steric hindrance to the A-ring of estradiol, preserving antibody recognition in RIAs . In contrast, C7 modifications reduce binding affinity due to proximity to the D-ring .
  • C3-modified progesterone and testosterone derivatives exhibit specificity for their respective parent hormones, with minimal cross-reactivity in heterologous assays .

Membrane vs. Genomic Signaling: E2-BSA’s membrane impermeability allows selective study of membrane-initiated estrogen signaling, such as rapid calcium flux modulation in neurons and sAPPα release in cortical cells . Free estradiol or C17-conjugated analogs (e.g., estradiol-17β-hemisuccinate) penetrate cells, activating nuclear estrogen receptors .

Assay Performance :

  • E2-CMO-BSA-based biosensors achieve a detection limit of 2.1 nM for 17β-estradiol, outperforming traditional RIAs (sensitivity ~7.8 pg/mL) in environmental monitoring .
  • Estrone-6-CMO-BSA assays are less sensitive due to estrone’s lower receptor affinity .

Antibody Cross-Reactivity :

  • Anti-E2-CMO antibodies show minimal cross-reactivity with testosterone- or progesterone-CMO, underscoring the importance of modification position for assay specificity .

Preparation Methods

Pyridinium Chlorochromate (PCC) on Celite

Pyridinium chlorochromate adsorbed onto celite offers a high-yielding route for oxidizing estradiol. As detailed by, this method involves reacting estradiol with PCC-celite in dichloromethane at room temperature, achieving near-quantitative conversion. The celite matrix enhances reagent efficiency by preventing over-oxidation and simplifying workup. Typical conditions include:

ParameterDetail
ReagentPCC (2.5 eq) adsorbed on celite
SolventDichloromethane
Temperature25°C
Reaction Time4–6 hours
Yield92–95%

This method surpasses earlier approaches using chromium trioxide, which often resulted in lower yields (60–70%) due to side reactions.

Chromium Trioxide in Acetic Acid

An alternative oxidation employs chromium trioxide (CrO₃) in acetic acid, as described in. Here, 2-alkoxy estradiol derivatives are first protected at the 3- and 17-hydroxyl groups (e.g., as tosylates) to direct oxidation to the C6 position. CrO₃ in glacial acetic acid at 5–15°C selectively oxidizes the substrate, though yields are moderate (65–75%). Key parameters include:

ParameterDetail
ReagentCrO₃ (4–5 eq) in acetic acid
Temperature5–15°C
Reaction Time2–3 hours
Yield65–75%

While this method requires protective group chemistry, it avoids steric hindrance issues encountered with bulkier estradiol derivatives.

Formation of the O-Carboxymethyl Oxime

The 6-oxoestradiol intermediate is subsequently derivatized with O-carboxymethyl hydroxylamine to form the oxime. This step proceeds in near-quantitative yield under mild conditions.

Reaction Conditions and Mechanism

In a typical procedure, 6-oxoestradiol is refluxed with O-carboxymethyl hydroxylamine hydrochloride in a 1:1 mixture of ethanol and aqueous sodium acetate (pH 4.5–5.0). The reaction completes within 2–3 hours, yielding the oxime as a crystalline solid. Mechanistically, the nucleophilic amine attacks the carbonyl carbon, followed by dehydration to form the C=N bond.

ParameterDetail
ReagentO-Carboxymethyl hydroxylamine
SolventEthanol/water (1:1)
pH4.5–5.0 (sodium acetate buffer)
TemperatureReflux (78°C)
Yield98–99%

This method’s efficiency is attributed to the electron-withdrawing carboxymethyl group, which enhances the nucleophilicity of the hydroxylamine.

Conjugation to Bovine Serum Albumin (BSA)

The final step involves conjugating the carboxymethyl oxime to BSA, creating a membrane-impermeable estrogen probe. While explicit protocols are scarce in the provided sources, established carbodiimide coupling methods are inferred from and.

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid moiety of the oxime is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming a reactive NHS ester. This intermediate reacts with lysine residues on BSA under mild aqueous conditions (pH 7.0–7.5). Excess reagents are removed via dialysis or size-exclusion chromatography.

ParameterDetail
Activation ReagentsEDC (1.2 eq), NHS (1.5 eq)
SolventPhosphate-buffered saline (PBS)
pH7.0–7.5
Temperature4°C (overnight)
Molar Ratio20:1 (oxime:BSA)

The conjugate’s integrity is confirmed by SDS-PAGE and ELISA, as noted in .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-(O-Carboxymethyl)oximinoestradiol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves oxime formation at the 6-position of estriol using carboxymethyl hydroxylamine under controlled pH (8–9) and temperature (40–60°C). Critical steps include protecting group strategies for hydroxyl moieties at positions 3, 16, and 17 to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/methanol gradient) ensures product homogeneity .
  • Optimization : Reaction yield improves with anhydrous conditions and inert atmosphere (N₂/Ar) to prevent oxidation. Monitoring via TLC or HPLC at 254 nm ensures intermediate stability .

Q. How is this compound structurally characterized to confirm purity and modifications?

  • Techniques : Use NMR (¹H/¹³C) to verify the oxime linkage (C=N at ~160 ppm in ¹³C NMR) and carboxymethyl group (δ 4.2–4.5 ppm in ¹H NMR). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (C₂₀H₂₅NO₆, exact mass 375.42 g/mol). FT-IR identifies carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) .

Q. What standard assays evaluate the estrogenic activity of this compound?

  • In vitro : Competitive binding assays using ERα/ERβ isoforms (e.g., recombinant receptor proteins or cell lysates) with radiolabeled estradiol (³H-E2). IC₅₀ values are calculated via displacement curves .
  • Cell-based : Luciferase reporter assays in ER-positive MCF-7 or T47D cells transfected with ERE-luc constructs. Dose-response curves (1 nM–10 µM) quantify transcriptional activation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported ER-binding affinities of this compound across studies?

  • Variables to assess :

  • Receptor source : Recombinant ERα vs. endogenous receptors in cell lines (e.g., MCF-7 vs. Ishikawa cells) .
  • Assay buffers : Presence of serum proteins (e.g., BSA) may sequester free compound, altering apparent affinity. Use charcoal-stripped serum to minimize interference .
  • Data normalization : Cross-validate with a reference standard (e.g., 17β-estradiol) in each experiment .

Q. What strategies optimize the conjugation of this compound to fluorescent probes for receptor imaging?

  • Conjugation chemistry : Carbodiimide crosslinkers (e.g., EDC/NHS) activate the carboxylic acid group for coupling to amine-containing fluorophores (e.g., FITC). Molar ratios (1:10–1:20, compound:fluorophore) minimize aggregation .
  • Validation : Size-exclusion chromatography or SDS-PAGE confirms conjugate integrity. Fluorescence polarization assays verify retained ER-binding capacity post-labeling .

Q. How do structural modifications at the 6-position influence the compound’s stability and bioactivity?

  • Comparative analysis :

  • Stability : Acetylated derivatives (e.g., 16,17-di-O-acetyl-6-oxoestriol analog) show enhanced serum stability due to reduced hydroxyl-mediated degradation .
  • Bioactivity : Estradiol 6-(O-carboxymethyl)oxime exhibits higher ERα binding (IC₅₀ ~2 nM) than estriol derivatives, attributed to improved hydrophobic interactions .
    • Experimental design : Use molecular docking (e.g., AutoDock Vina) to model ER-ligand interactions and guide rational modifications .

Q. What methodologies detect trace levels of this compound in environmental samples (e.g., water)?

  • Sample prep : Solid-phase extraction (C18 cartridges) followed by derivatization with pentafluorobenzyl bromide to enhance GC-MS sensitivity .
  • Detection : LC-MS/MS (MRM mode) with a LOQ of 0.1 ng/L. Validate recovery rates using spiked samples and isotope-labeled internal standards (e.g., ¹³C-E2) .

Methodological Considerations

Q. How should researchers ensure reproducibility in synthesizing and characterizing derivatives of this compound?

  • Documentation : Record exact reagent grades (e.g., Sigma-Aldryl vs. TCI), solvent batches, and equipment calibration (e.g., NMR magnet stability).
  • Data sharing : Publish raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR principles for open-access repositories .

Q. What statistical approaches are recommended for analyzing dose-response data in estrogenic activity assays?

  • Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Y=Bottom + (Top-Bottom)/(1+10^(LogEC50-X))).
  • Error analysis : Report 95% confidence intervals for EC₅₀/IC₅₀ values and use ANOVA for cross-condition comparisons (e.g., ERα vs. ERβ activation) .

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